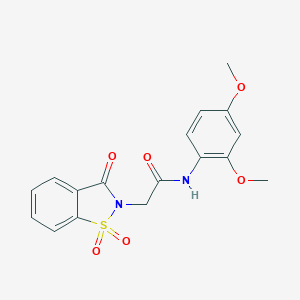

N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a synthetic organic compound that belongs to the class of benzisothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2,4-dimethoxyaniline and 1,2-benzisothiazol-3-one.

Formation of Intermediate: The 2,4-dimethoxyaniline is reacted with an appropriate acylating agent to form an intermediate acetamide derivative.

Cyclization: The intermediate is then subjected to cyclization with 1,2-benzisothiazol-3-one under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of suitable solvents to improve yield and purity.

Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, or proteins that the compound binds to exert its effects.

Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are modulated by the compound.

Comparison with Similar Compounds

Similar Compounds

N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide: can be compared with other benzisothiazole derivatives such as:

Uniqueness

- Structural Features : Unique substituents on the aromatic ring and the benzisothiazole moiety.

- Biological Activity : Distinct biological activities compared to other similar compounds.

- Applications : Specific applications in research and industry that are not shared by other compounds.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a compound with notable biological activity, particularly in antimicrobial and antifungal contexts. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H16N2O6S

- Molecular Weight : 376.38 g/mol

- CAS Number : 11885977

Biological Activity Overview

The compound has been evaluated for its antimicrobial and antifungal activities against various pathogens. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study involving a series of benzothiazole derivatives reported that these compounds demonstrated potent activity against both bacterial and fungal species. The minimum inhibitory concentrations (MICs) for the most active compounds ranged from 10.7 to 21.4 μmol/mL, indicating strong efficacy against various pathogens .

Antifungal Activity

The antifungal activity of the compound has also been highlighted in studies focusing on its effect against specific fungal strains. For instance, derivatives similar to this compound showed remarkable antifungal properties, with some achieving MIC values comparable to established antifungals . The presence of the benzisothiazole moiety is believed to enhance the antifungal activity by interfering with fungal cell wall synthesis or function.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cell wall synthesis.

- Membrane Disruption : It can potentially disrupt microbial membranes, leading to cell lysis.

- Targeting Specific Pathways : Research suggests that the compound might interact with specific molecular targets within microbial cells, modulating their functions and leading to growth inhibition.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Preliminary SAR studies suggest that:

- The presence of the benzisothiazole core is essential for antimicrobial activity.

- Substituents on the phenyl ring (like methoxy groups) can enhance solubility and bioactivity.

Case Study 1: Antifungal Efficacy Against Candida spp.

A study evaluated the effectiveness of this compound against various strains of Candida. Results indicated that the compound exhibited significant antifungal properties with an MIC value lower than many conventional antifungals used in clinical settings.

Case Study 2: Bacterial Pathogen Inhibition

In another investigation involving bacterial pathogens such as Staphylococcus aureus and Escherichia coli, the compound demonstrated potent antibacterial activity with MIC values suggesting effective inhibition at low concentrations. This study highlights the potential for developing new antimicrobial agents based on this chemical structure .

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6S/c1-24-11-7-8-13(14(9-11)25-2)18-16(20)10-19-17(21)12-5-3-4-6-15(12)26(19,22)23/h3-9H,10H2,1-2H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKOTVNOUODZCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.